5-Butyl-3-p-tolyl-1,2,4-oxadiazole

lipophilicity drug design bioisosteres

Selecting the optimal 1,2,4-oxadiazole building block for SAR studies often requires balancing lipophilicity, chain flexibility, and purity. 5-Butyl-3-p-tolyl-1,2,4-oxadiazole (CAS 1033201-93-2) addresses this need: • XLogP3 4.1 - ideal for membrane permeability & BBB penetration optimization • 4 rotatable bonds - enabling conformational flexibility studies • ≥97% purity - suitable for qNMR, HPLC calibration, and MS internal standards • Higher BP (~336.8°C) than propyl/ethyl analogs, reducing volatilization losses during high-temperature reactions Supplied as a research-grade building block with reliable batch consistency.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1033201-93-2
Cat. No. B1372211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-3-p-tolyl-1,2,4-oxadiazole
CAS1033201-93-2
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NO1)C2=CC=C(C=C2)C
InChIInChI=1S/C13H16N2O/c1-3-4-5-12-14-13(15-16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
InChIKeyZEOZYTVTADWQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-3-p-tolyl-1,2,4-oxadiazole (CAS 1033201-93-2): Procurement-Relevant Physicochemical Profile


5-Butyl-3-p-tolyl-1,2,4-oxadiazole (CAS 1033201-93-2) is a 1,2,4-oxadiazole heterocycle bearing a para-tolyl substituent at the 3-position and an n-butyl chain at the 5-position (C13H16N2O, MW 216.28 g/mol). The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and hydrogen-bond-accepting properties, making it a common bioisostere of esters and amides in medicinal chemistry [1]. This compound is offered by multiple suppliers as a research-grade building block, typically at ≥95–97% purity, and is differentiated from its close analogs (ethyl, propyl, tert-butyl) by its specific lipophilicity (XLogP3 = 4.1), intermediate chain length, and associated physicochemical properties that influence solubility, boiling point, and conformational flexibility .

Why 5-Butyl-3-p-tolyl-1,2,4-oxadiazole Cannot Be Interchanged with Its Closest Homologs


Although the 1,2,4-oxadiazole core is retained across the homologous series, variation of the 5-alkyl chain — even by a single methylene unit — produces measurable and sometimes functionally significant shifts in molecular properties. In the absence of head-to-head biological data, the decision to use 5-butyl-3-p-tolyl-1,2,4-oxadiazole over its ethyl, propyl, or tert-butyl analogs hinges on quantifiable differences in lipophilicity (ΔXLogP3 up to +0.6), boiling point (ΔBP ≈ +14.5 °C vs. propyl), and conformational flexibility (rotatable bond count). Procurement selection must therefore be guided by the specific experimental requirements for LogP, volatility, or chain flexibility, as documented in the differential evidence below [1].

Quantitative Differentiation Evidence for 5-Butyl-3-p-tolyl-1,2,4-oxadiazole vs. Key Analogs


Higher Calculated Lipophilicity (XLogP3) than the Propyl Homolog

The n-butyl analog exhibits an XLogP3 value of 4.1, compared with 3.5 for the 5-propyl-3-p-tolyl-1,2,4-oxadiazole — a difference of +0.6 log units, both computed by the same PubChem XLogP3 algorithm [1][2]. This increase is consistent with the addition of one methylene unit to the alkyl chain.

lipophilicity drug design bioisosteres

Higher Boiling Point than the Propyl Homolog

The predicted boiling point of the butyl compound is 336.8 ± 35.0 °C at 760 mmHg , whereas the propyl homolog is predicted at 322.3 ± 35.0 °C , yielding a difference of approximately +14.5 °C.

volatility thermal properties purification

Greater Conformational Flexibility than the Propyl and Ethyl Homologs

The butyl compound possesses 4 rotatable bonds, whereas the propyl homolog has 3 and the ethyl homolog has 2 [1][2][3]. This additional degree of freedom can influence entropy-driven binding and conformational sampling.

conformational flexibility rotatable bonds molecular recognition

Commercially Available Purity Up to 97%, Sufficient for Quantitative Analytical Use

While the minimum purity specification for the butyl compound from general suppliers is 95% , at least one major vendor offers a 97% purity grade . In contrast, the ethyl analog is typically offered only at 95% minimum purity across suppliers .

purity quality control analytical standard

Evidence-Driven Application Scenarios for 5-Butyl-3-p-tolyl-1,2,4-oxadiazole


Lead Optimization Campaigns Requiring Higher Lipophilicity in a Bioisostere Series

When a medicinal chemistry program demands an oxadiazole with a predicted XLogP3 near 4.1 to enhance membrane permeability or blood-brain barrier penetration, the butyl analog is the appropriate choice over the propyl (XLogP3 3.5) [see Section 3, Evidence Item 1]. This directly guides SAR table design and procurement prioritization.

Synthetic Chemistry Protocols Involving High-Temperature Conditions or Distillation

For reactions or purifications conducted at elevated temperatures, the butyl analog's higher boiling point (≈336.8 °C) offers a wider thermal window than the propyl homolog (≈322.3 °C), reducing the risk of premature volatilization [see Section 3, Evidence Item 2].

Conformational Analysis or NMR Studies Requiring Extended Alkyl Chain Flexibility

The butyl analog provides 4 rotatable bonds — one more than the propyl and two more than the ethyl — making it the preferred candidate for studies of chain-length-dependent conformational behavior, entropy-enthalpy compensation in host-guest chemistry, or molecular dynamics simulations [see Section 3, Evidence Item 3].

Analytical Method Development and Quantitative Reference Standards

Where high-purity material (≥97%) is required for HPLC calibration curves, quantitative NMR (qNMR), or mass spectrometry internal standards, the butyl compound's available 97% grade eliminates the need for additional purification, unlike the ethyl analog which is typically supplied only at 95% [see Section 3, Evidence Item 4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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